molecular formula C23H25NO6S B2748827 ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 867042-26-0

ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2748827
CAS No.: 867042-26-0
M. Wt: 443.51
InChI Key: VPEGEPUSSKTPJV-UHFFFAOYSA-N
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Description

ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methanesulfonamido group, a methoxyphenyl group, and a cyclohexene ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Methanesulfonamido Group: This step involves the reaction of a suitable amine with methanesulfonyl chloride under basic conditions to form the methanesulfonamido group.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of a suitable phenol derivative with a methoxy group under appropriate conditions.

    Cyclohexene Ring Formation: This step involves the cyclization of the intermediate compounds to form the cyclohexene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: This compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulate receptor activities, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(4-methoxyphenyl)propanoate: This compound shares the methoxyphenyl group but lacks the methanesulfonamido group and the cyclohexene ring.

    Triazole-Pyrimidine Hybrids: These compounds have different core structures but may share similar functional groups and biological activities.

    Indole Derivatives: These compounds have a different aromatic core but may exhibit similar biological activities due to the presence of similar functional groups.

Properties

IUPAC Name

ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-4-30-23(26)22-20(15-8-10-19(29-2)11-9-15)13-17(14-21(22)25)16-6-5-7-18(12-16)24-31(3,27)28/h5-12,14,20,22,24H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEGEPUSSKTPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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